6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine
Description
6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine is a pyridine derivative characterized by a chloro group at position 6, an amino group at position 2, and a dimethylaminomethyl substituent at position 4. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (dimethylamino) groups, influencing its electronic distribution, solubility, and reactivity. Pyridine derivatives are widely explored in pharmaceutical and agrochemical research due to their versatility in forming hydrogen bonds and participating in π-π interactions . The dimethylaminomethyl group enhances solubility in polar solvents, while the chloro group may contribute to stability and binding specificity in biological systems.
Properties
IUPAC Name |
6-chloro-4-[(dimethylamino)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-12(2)5-6-3-7(9)11-8(10)4-6/h3-4H,5H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPABDLGMFINFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Introduction
6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine is a derivative of pyridine that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies illustrating its efficacy against various pathogens.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-amino-6-chloropyridine with dimethylaminomethyl groups. The compound can be characterized using techniques such as ^1H NMR, mass spectrometry, and elemental analysis. For instance, the reported molecular formula is C10H12ClN3, with a molecular weight of approximately 215.68 g/mol .
Table 1: Characteristic Data
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN3 |
| Molecular Weight | 215.68 g/mol |
| Yield | Varies (up to 75%) |
| ^1H NMR (DMSO-d6) | δ 10.0 (NH), δ 8.1 (CH), δ 7.4-7.5 (Ar-H) |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study conducted by Nagashree et al. evaluated several derivatives of 6-chloro-pyridin-2-yl-amine, including the target compound, against standard microbial strains.
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro-4-DMA | E. coli | 15 µM |
| S. aureus | 10 µM | |
| B. subtilis | 12 µM | |
| C. albicans | 20 µM |
The results indicate that the compound possesses moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as some antifungal activity .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the pyridine ring significantly influence biological activity. For example, the presence of electron-donating groups like dimethylamino enhances antimicrobial efficacy compared to other substituents . The position of chlorine substitution also plays a critical role in optimizing activity.
Case Studies
- Antibacterial Studies : A detailed investigation into the antibacterial properties of the compound revealed that it effectively inhibited growth in several pathogenic strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 20 µM .
- Antifungal Efficacy : In antifungal assays, the compound demonstrated activity against Candida albicans with an MIC of approximately 20 µM, indicating its potential as a therapeutic agent in treating fungal infections .
- Potential in Cancer Therapy : Recent studies have explored the compound's role as an inhibitor in cancer cell lines, particularly focusing on its ability to induce apoptosis in specific types of cancer cells .
Table 3: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antibacterial | E. coli | Growth inhibition |
| S. aureus | Growth inhibition | |
| Antifungal | C. albicans | Growth inhibition |
| Cancer Cell Lines | Various | Induction of apoptosis |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine, exhibit significant antimicrobial properties. Studies have demonstrated that modifications at the pyridine ring can enhance antibacterial efficacy against various pathogens. For instance, compounds with similar structures have shown activity against resistant strains of bacteria, suggesting potential for developing new antibiotics .
Antimalarial Properties
The compound has been investigated for its antimalarial properties. A study on related pyridine derivatives revealed that structural modifications could lead to improved activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies highlighted that chlorine substitutions at specific positions on the pyridine ring enhance antiplasmodial activity . This suggests that this compound may also possess similar properties worth exploring.
Importance of Substituents
The biological activity of this compound can be significantly influenced by the nature and position of substituents on the pyridine ring. Research has shown that introducing electron-donating or electron-withdrawing groups can modulate the compound's lipophilicity and bioavailability, which are critical factors in drug design .
Drug Development
The compound is being explored as a potential lead in drug discovery programs targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. Its selective inhibition of specific enzymes involved in neurotransmitter regulation presents opportunities for treating conditions such as depression and anxiety .
Clinical Trials
Current research includes clinical trials assessing the efficacy of this compound in combination therapies for various diseases, including cancer and chronic infections. The early results indicate promising outcomes regarding safety profiles and therapeutic effectiveness .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent .
Case Study: Neurological Applications
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal cell death through modulation of apoptotic pathways, highlighting its therapeutic potential in neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, electronic, and functional differences between 6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine and related compounds:
Table 1: Key Structural and Functional Comparisons
Key Comparisons
Core Structure Differences :
- Pyridine vs. Pyrimidine : Pyridine (6-membered ring with one nitrogen) offers a distinct electronic profile compared to pyrimidine (6-membered ring with two nitrogens). Pyrimidines are more electron-deficient, enhancing reactivity in nucleophilic substitutions .
- Substituent Positions : The target compound’s substituents are distributed to maximize H-bonding (e.g., NH2 at position 2), whereas pyrimidine derivatives often prioritize chloro and methoxy groups for crystallinity .
Electronic Effects: The dimethylaminomethyl group in the target compound donates electrons via its N(CH3)2 moiety, contrasting with electron-withdrawing groups like CF2H or Cl . This impacts acidity (pKa) and interaction with biological targets. Methoxy (OCH3) and methylsulfanyl (SCH3) groups in similar compounds modulate lipophilicity and metabolic stability .
Solubility and Reactivity: The dimethylaminomethyl group enhances aqueous solubility compared to dichloro- or iodo-substituted analogs . Cocrystallization with succinic acid (as in 4-Chloro-6-methoxypyrimidin-2-amine) demonstrates the role of H-bonding in stabilizing solid-state structures, a property less explored in the target compound .
Synthetic Considerations: The target compound likely requires alkylation steps to introduce the dimethylaminomethyl group, whereas iodo or methoxy substituents are added via electrophilic substitution or nucleophilic displacement .
Biological and Industrial Applications: Pyrimidine derivatives with chloro and methoxy groups are prevalent in agrochemicals (e.g., herbicides) , while pyridine analogs are explored for kinase inhibition or antiviral activity .
Research Findings and Data
- Crystallographic Insights: Pyrimidine derivatives like 4-Chloro-6-methoxypyrimidin-2-amine exhibit layered structures stabilized by N–H···O and C–H···O bonds . The target compound’s dimethylaminomethyl group may disrupt such packing, favoring amorphous phases.
- Reactivity Trends: Ethyl 4-(dimethylamino) benzoate () shows higher reactivity than 2-(dimethylamino) ethyl methacrylate, suggesting dimethylamino groups enhance electron donation in catalytic systems .
- Thermal Stability : 4,6-Dichloro-5-methoxypyrimidine () has a melting point of 313–315 K, while iodine-substituted analogs () decompose at higher temperatures (>500 K), indicating substituent-dependent stability .
Preparation Methods
Reductive Amination Approach
The most direct and commonly employed method for preparing 6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine involves a reductive amination reaction between a suitable aldehyde precursor and dimethylamine or its equivalent.
- Starting Material: The aldehyde derivative of 6-chloropyridin-2-amine, typically 6-chloro-4-formylpyridin-2-amine.
- Reagents: Dimethylamine (or a dimethylamino source), reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Conditions: The reaction is typically carried out in an aqueous or alcoholic solvent under mild acidic conditions to facilitate imine formation followed by reduction.
- Work-up: After completion, the acidic aqueous phase is neutralized (e.g., with sodium hydroxide), extracted with an organic solvent such as ethyl acetate, washed, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to isolate the product.
This method is favored due to its simplicity, good yield, and the ability to selectively introduce the dimethylaminomethyl group at the 4-position of the pyridine ring.
Multi-Step Protection and Functionalization Strategy
An alternative synthetic route involves multiple steps of protection, substitution, and deprotection to introduce the dimethylaminomethyl substituent:
- Step 1: Protection of the pyridine nitrogen or hydroxyl groups using silyl or benzyl protecting groups to prevent side reactions.
- Step 2: Introduction of the chlorinated pyridine ring system with masked functional groups (e.g., 2-trimethylsilanyl-ethoxymethoxymethyl derivatives).
- Step 3: Functional group interconversion to generate intermediates like 6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-ol.
- Step 4: Activation of the hydroxyl or other leaving groups using trifluoromethanesulfonic acid derivatives.
- Step 5: Substitution with dimethylamino-containing nucleophiles under controlled conditions.
- Step 6: Final deprotection and purification steps to yield the target compound.
This multi-step approach is more complex but allows for fine control over regioselectivity and functional group compatibility, especially when synthesizing derivatives or analogs.
Catalytic Coupling and Palladium-Mediated Methods
Though less directly reported for this exact compound, related substituted pyridin-2-amines can be synthesized via palladium-catalyzed coupling reactions:
- General Procedure: Coupling of substituted pyridin-2-amine with appropriate halogenated pyridine derivatives using palladium catalysts (e.g., Pd2(dba)3) and phosphine ligands (e.g., XantPhos) in the presence of base (e.g., t-BuONa).
- Conditions: Typically conducted in toluene at elevated temperatures (~110 °C) under inert atmosphere.
- Post-Reaction Processing: Extraction, drying, and chromatographic purification to isolate the desired amine derivative.
This method is valuable for constructing complex pyridine frameworks but may require further functional group transformations to install the dimethylaminomethyl moiety.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + dimethylamine + reduction | NaBH3CN or catalytic hydrogenation; MeOH or aqueous | Simple, high yield, direct | Requires aldehyde precursor |
| Multi-Step Protection Strategy | Protection → substitution → deprotection | Silyl/benzyl protecting groups, triflates, nucleophiles | High regioselectivity, versatile | Multi-step, time-consuming |
| Pd-Catalyzed Coupling | Pd-catalyzed amination of halopyridines | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | Efficient C-N bond formation | Requires expensive catalysts |
Detailed Research Findings and Notes
- The reductive amination method is well-documented in patent literature as a conventional and reliable approach for synthesizing pyridin-2-yl-methylamine derivatives, including 6-chloro substituted analogs.
- Protection and functional group manipulation strategies are essential when sensitive groups or multiple substitution sites are present, ensuring selective modification without undesired side reactions.
- Palladium-catalyzed amination methods, while more commonly applied to aryl amine synthesis, provide a powerful tool for constructing complex pyridine derivatives and can be adapted to synthesize related compounds with high efficiency.
- Purification typically involves liquid-liquid extraction, drying over anhydrous agents (e.g., MgSO4 or Na2SO4), and chromatographic techniques such as silica gel chromatography or preparative HPLC to achieve high purity.
- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.
Q & A
Q. What are the established synthetic routes for 6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, chlorinated pyridine intermediates (e.g., 2-chloro-6-methylpyrimidin-4-amine derivatives) are functionalized with dimethylamino groups via Pd-catalyzed coupling or alkylation reactions .
- Optimization : Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (60–120°C), and catalyst loading (e.g., 5–10 mol% Pd) significantly influence yields. RP-HPLC purification is recommended to isolate high-purity products (>95%) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques : Use - and -NMR to confirm substituent positions (e.g., dimethylamino methyl protons at δ 2.2–2.5 ppm and aromatic protons at δ 6.8–7.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction (as demonstrated for analogs like 2-chloro-6-methylpyrimidin-4-amine) resolves bond angles and confirms stereochemistry .
- Mass Spectrometry : ESI-MS or HRMS should match the molecular formula , with an exact mass of 210.0675 Da .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
Methodological Answer:
- Impurity Profile : Common impurities include unreacted precursors (e.g., 6-chloropyridin-2-amine) and byproducts from incomplete dimethylation. Monitor via TLC or HPLC with UV detection at 254 nm .
- Purification Strategies : Use gradient elution in RP-HPLC (C18 column, acetonitrile/water with 0.1% TFA) to separate polar impurities. Recrystallization from ethanol/water mixtures improves crystalline purity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or GPCRs). The dimethylamino group’s basicity (pKa ~8.5) enhances solubility and target interactions .
- QSAR Studies : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with biological activity using Hammett constants or logP values .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Discrepancies in IC values (e.g., antimicrobial vs. anticancer assays) may arise from varying cell lines or incubation times. Use validated protocols (e.g., CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal assays) .
- Mechanistic Studies : Employ SPR or ITC to quantify binding kinetics to targets like biotin carboxylase, which may explain divergent activity profiles .
Q. How can researchers investigate the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Pathways : Simulate gastric (pH 1.2) and plasma (pH 7.4) environments. Monitor hydrolysis of the chloro substituent via LC-MS and identify degradants (e.g., 4-((dimethylamino)methyl)pyridin-2-amine) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation using forced degradation studies (e.g., exposure to UV light or oxidizing agents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
